molecular formula C5H3N5O2S3 B1663716 SU 3327 CAS No. 40045-50-9

SU 3327

Cat. No.: B1663716
CAS No.: 40045-50-9
M. Wt: 261.3 g/mol
InChI Key: NQQBNZBOOHHVQP-UHFFFAOYSA-N
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Description

Halicin, originally known as SU-3327, is a compound that was initially researched for its potential as an anti-diabetic drug. it gained significant attention when it was identified by artificial intelligence as a potent broad-spectrum antibiotic. Halicin exhibits unique antibacterial properties, making it a promising candidate in the fight against antibiotic-resistant bacteria .

Scientific Research Applications

Halicin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of thiadiazole and thiazole rings.

    Biology: Investigated for its effects on bacterial cell membranes and its potential to disrupt bacterial homeostasis.

    Medicine: Explored as a potent antibiotic against multidrug-resistant bacteria, including strains of Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis.

    Industry: Potential applications in the development of new antibacterial coatings and materials .

Mechanism of Action

Target of Action

Halicin, originally researched as an anti-diabetic drug , is an experimental drug that acts as an enzyme inhibitor of c-Jun N-terminal kinase (JNK) . Sequencing of halicin-resistant mutants revealed that the primary mutations were concentrated in three functions: bacterial protein synthesis, transport, and nitroreduction .

Mode of Action

Halicin’s mode of action is unconventional compared to most antibiotics. It disrupts the flow of protons across a cell membrane . This disruption affects the bacteria’s ability to maintain an electrochemical gradient across their cell membranes .

Biochemical Pathways

The electrochemical gradient disrupted by halicin is necessary for various functions, including the production of adenosine triphosphate (ATP), molecules that cells use to store and transfer energy . If this gradient breaks down, the cells die . This unique mechanism of action could be difficult for bacteria to develop resistance to .

Pharmacokinetics

Halicin has been found to be poorly absorbed and quickly eliminated in vivo . This suggests that the bioavailability of halicin may be low, which could influence its efficacy as a therapeutic agent.

Result of Action

Halicin has broad-spectrum antibacterial effects . It has been found to have a good inhibitory effect on clinical isolates of drug-resistant strains and Clostridium perfringens . It has also shown activity against drug-resistant strains of Clostridiodes difficile, Acinetobacter baumannii, and Mycobacterium tuberculosis .

Action Environment

The environment can influence the action, efficacy, and stability of halicin. For instance, the intestinal microbial composition can be significantly affected by halicin, but it also causes a faster recovery . .

Future Directions

The researchers plan to test further several other promising antibiotic candidates identified in their study . They believe the model could also be used to design new drugs, based on what it has learned about chemical structures that enable drugs to kill bacteria . The approach could also be applied to other types of drugs, such as those used to treat cancer or neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

Halicin exerts its antibacterial effects by disrupting the transmembrane electrochemical gradient and upregulating bacterial genes responsible for iron homeostasis . This triggers a disturbance in the pH regulation across the bacterial cell membrane, which halts bacterial growth .

Cellular Effects

Halicin has been found to have a significant effect on the intestinal microbial composition . It also has a good inhibitory effect on clinical isolates of drug-resistant strains and Clostridium perfringens .

Molecular Mechanism

The molecular mechanism of Halicin involves the disruption of the transmembrane electrochemical gradient . This disruption leads to a disturbance in the pH regulation across the bacterial cell membrane, effectively halting bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, Halicin has been observed to be poorly absorbed and quickly eliminated in vivo . Despite this, it has a significant effect on the intestinal microbial composition and causes a faster recovery .

Dosage Effects in Animal Models

Toxicology studies have confirmed that Halicin exhibits low acute toxicity . At a high dose of 201.8 mg/kg, test rats exhibited weight loss and slight renal inflammation .

Metabolic Pathways

Halicin is involved in the metabolic pathways that disrupt the transmembrane electrochemical gradient . This disruption leads to a disturbance in the pH regulation across the bacterial cell membrane .

Transport and Distribution

Halicin is poorly absorbed and quickly eliminated in vivo . This suggests that its transport and distribution within cells and tissues are limited.

Subcellular Localization

Given its mechanism of action, it is likely to interact with the bacterial cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Halicin involves the formation of a 1,3,4-thiadiazole ring system. The key steps include:

Industrial Production Methods: Industrial production of Halicin would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include:

Chemical Reactions Analysis

Types of Reactions: Halicin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Halicin stands out due to its unique mechanism of action and its effectiveness against a broad spectrum of antibiotic-resistant bacteria. Similar compounds include:

    Ciprofloxacin: A commonly used antibiotic that targets bacterial DNA gyrase but is less effective against certain resistant strains.

    Vancomycin: An antibiotic that inhibits cell wall synthesis but has a different mechanism compared to Halicin.

Halicin’s ability to disrupt the electrochemical gradient and iron homeostasis makes it a novel and promising candidate in the fight against antibiotic resistance .

Properties

IUPAC Name

5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQBNZBOOHHVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474254
Record name Halicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40045-50-9
Record name 5-[(5-Nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40045-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040045509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15624
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Halicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
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Record name Halicin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4KQC5P9B2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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